molecular formula C13H14F3N3O2 B4958276 1-isobutyryl-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-isobutyryl-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4958276
M. Wt: 301.26 g/mol
InChI Key: DRBZKDDMHPEBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyryl-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazoline derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-isobutyryl-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in cancer and inflammation.
Biochemical and Physiological Effects:
1-Isobutyryl-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. In one study, this compound was found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In another study, it was found to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

The advantages of using 1-isobutyryl-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its potential applications in various fields, its relatively simple synthesis method, and its low toxicity. The limitations of using this compound include its low yield, the lack of understanding of its mechanism of action, and the need for further studies to fully understand its potential applications.

Future Directions

There are several future directions for the research on 1-isobutyryl-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of cancer and inflammation. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to improve its synthesis method to increase its yield.

Synthesis Methods

The synthesis of 1-isobutyryl-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been reported using various methods. One of the commonly used methods is the reaction of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and trifluoroacetic acid with hydrazine hydrate in the presence of acetic acid. Another method involves the reaction of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and trifluoroacetic acid with hydrazine hydrate in the presence of glacial acetic acid and sodium acetate. The yield of the compound using these methods ranges from 50-70%.

Scientific Research Applications

1-Isobutyryl-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer and inflammation. In one study, 1-isobutyryl-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol was found to inhibit the growth of cancer cells by inducing apoptosis. In another study, this compound was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-[5-hydroxy-3-pyridin-4-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2/c1-8(2)11(20)19-12(21,13(14,15)16)7-10(18-19)9-3-5-17-6-4-9/h3-6,8,21H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBZKDDMHPEBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=NC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Hydroxy-3-pyridin-4-yl-5-trifluoromethyl-4,5-dihydropyrazol-1-yl)-2-methylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.